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molecular formula C10H11NO3 B082560 o-(2-Methylallyloxy)nitrobenzene CAS No. 13414-54-5

o-(2-Methylallyloxy)nitrobenzene

Cat. No. B082560
M. Wt: 193.2 g/mol
InChI Key: MNMNLAJIXJLHNP-UHFFFAOYSA-N
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Patent
US04419350

Procedure details

Carbofuran is a commercially available material. It is manufactured by the simultaneous thermal rearrangement and cyclization of 1-methallyloxy-2-nitrobenzene to form 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, which is then reduced to the amine, then diazotized and converted to 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, and then esterified with methyl isocyanate. In an alternative procedure, 2-methallyloxyphenol is thermally rearranged and cyclized to form 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, which is then treated simultaneously with methyl isocyanate and triethylamine. The starting material 2-methallyloxyphenol can be prepared by reacting catechol with potassium carbonate and potassium iodide in dry acetone under a nitrogen atmosphere. Further particulars of each of these procedures will be readily apparent to those skilled in the art.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[O:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2OC(NC)=O)[CH2:3]1.C(OC1C=CC=CC=1[N+:28]([O-:30])=[O:29])C(=C)C>>[CH3:1][C:2]1([CH3:16])[CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[C:8]([N+:28]([O-:30])=[O:29])[C:9]=2[O:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2=CC=CC(=C2O1)OC(=O)NC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)OC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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